molecular formula C20H21N7O5S2 B2744053 2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 873002-05-2

2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2744053
CAS No.: 873002-05-2
M. Wt: 503.55
InChI Key: RKPOOUVBGFQWSC-UHFFFAOYSA-N
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Description

2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C20H21N7O5S2 and its molecular weight is 503.55. The purity is usually 95%.
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Scientific Research Applications

Cancer Research Applications

Research on structurally related compounds, such as those incorporating [1,2,4]triazolo[1,5-a]pyridine and sulfonamide moieties, has shown promising anticancer effects. Modification of these molecules, for instance by replacing the acetamide group with alkylurea, has been explored to enhance antiproliferative activities against human cancer cell lines while reducing toxicity. Compounds in this class have demonstrated potential as phosphoinositide 3-kinases (PI3K) and mammalian target of rapamycin (mTOR) inhibitors, suggesting their applicability in cancer treatment (Xiao-meng Wang et al., 2015).

Herbicide Development

The triazolopyrimidine sulfonamide group, to which the compound is related, includes known herbicides that inhibit acetohydroxyacid synthase (AHAS). Research aimed at discovering new compounds within this group has led to modifications intended to improve herbicidal activity and environmental degradation rates. These studies are crucial for developing more efficient and environmentally friendly agrochemicals (Chao-Nan Chen et al., 2009).

Antimicrobial Studies

Compounds featuring the [1,2,4]triazolo[4,3-b]pyridazine scaffold have been synthesized and evaluated for their antimicrobial properties. This research is part of an ongoing effort to address the urgent need for new antibacterial and antifungal agents capable of combating resistant strains of microbes. The exploration of novel heterocycles, including those with a sulfonamido moiety, underscores the potential of such compounds in developing future antimicrobial therapies (M. Bhuiyan et al., 2006).

Properties

IUPAC Name

2-[[3-[2-[(4-methoxyphenyl)sulfonylamino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O5S2/c1-13-11-16(26-32-13)22-19(28)12-33-20-8-7-17-23-24-18(27(17)25-20)9-10-21-34(29,30)15-5-3-14(31-2)4-6-15/h3-8,11,21H,9-10,12H2,1-2H3,(H,22,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPOOUVBGFQWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN3C(=NN=C3CCNS(=O)(=O)C4=CC=C(C=C4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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